molecular formula C13H26O2Si B11868906 4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone CAS No. 688809-70-3

4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone

Cat. No.: B11868906
CAS No.: 688809-70-3
M. Wt: 242.43 g/mol
InChI Key: ULAFCLPXZDYMHY-UHFFFAOYSA-N
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Description

4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone is an organic compound with the molecular formula C12H24O2Si. It is a derivative of cyclohexanone, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBS) group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone typically involves the protection of the hydroxyl group in cyclohexanone. One common method is as follows:

    Starting Material: Cyclohexanone

    Reagent: Tert-butyldimethylsilyl chloride (TBSCl)

    Catalyst: Imidazole or a similar base

    Solvent: Anhydrous dichloromethane (DCM)

Procedure

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The TBS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the TBS group.

Major Products

Scientific Research Applications

4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone is widely used in scientific research, including:

    Chemistry: Used as a protecting group for hydroxyl functionalities in multi-step organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone primarily involves the protection of hydroxyl groups. The TBS group is stable under a variety of reaction conditions, preventing unwanted reactions at the hydroxyl site. The compound can be selectively deprotected using specific reagents like tetrabutylammonium fluoride, allowing for controlled synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

    4-((Trimethylsilyloxy)methyl)cyclohexanone: Similar protecting group but with a trimethylsilyl (TMS) group instead of TBS.

    4-((Methoxymethyl)oxy)methyl)cyclohexanone: Uses a methoxymethyl (MOM) group for protection.

    4-((Benzyl)oxy)methyl)cyclohexanone: Uses a benzyl (Bn) group for protection.

Uniqueness

4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone is unique due to the stability and ease of removal of the TBS group. The TBS group provides better protection under acidic and basic conditions compared to TMS and MOM groups. Additionally, the bulkiness of the TBS group offers steric hindrance, which can be advantageous in selective reactions .

Properties

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAFCLPXZDYMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80732776
Record name 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

688809-70-3
Record name 4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80732776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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